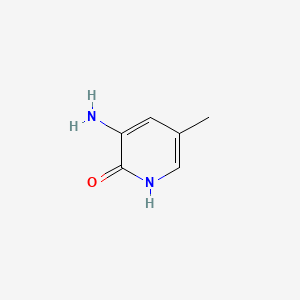

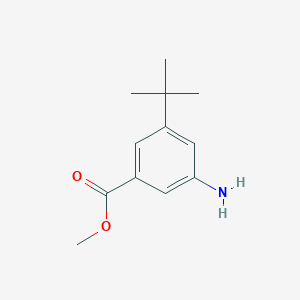

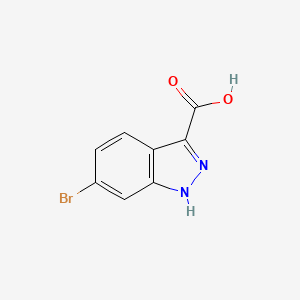

3-Amino-5-methylpyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-5-methylpyridin-2(1H)-one, also known as AMP, is a heterocyclic aromatic compound that is widely used in organic synthesis and as a building block for various pharmaceuticals. It is an important intermediate in the synthesis of many biologically active compounds, such as antibiotics, anti-inflammatory drugs, and anti-cancer drugs. AMP is also used in the synthesis of various natural products, such as vitamins, hormones, and other metabolites.

Scientific Research Applications

Structural and Chemical Analysis

- X-ray diffraction and DFT calculations : The structure of a derivative of 3-Amino-5-methylpyridin-2(1H)-one was analyzed using X-ray diffraction and DFT calculations. This analysis helped in understanding its crystalline structure and electronic properties, which are crucial for its application in various fields (Yılmaz et al., 2020).

Biological Interactions and Activities

- DNA Binding and Antioxidant Activities : The compound demonstrated significant antioxidant activities and the ability to bind to DNA, which could have implications in biomedical research and drug development (Yılmaz et al., 2020).

- Antimicrobial Activity : A study on a similar compound, [Ag(2-amino-3-methylpyridine)(2)]NO(3), showed considerable antimicrobial activity, suggesting potential use in combating infections (Abu-Youssef et al., 2010).

Photochemical Properties

- Photoinduced Tautomerism : Research on 2-amino-5-methylpyridine showed photoinduced amino-imino tautomerism, which could be relevant in photodynamic therapy or in the study of light-induced molecular changes (Akai et al., 2006).

Material Science and Catalysis

- Synthesis of Derivatives for Material Science : Synthesis of various derivatives from this compound has been explored for potential applications in material science and catalysis (Machado et al., 2013).

Fragmentation Studies

- Fragmentation Analysis : Studies have investigated the fragmentation of 2-amino-3-methylpyridine, which is important in understanding the stability and reactivity of its derivatives in various environments (Okada et al., 2008).

Safety and Hazards

Mechanism of Action

Mode of Action

It’s worth noting that similar compounds have been used as ligands in platinum complexes, which have shown protein kinase inhibitory action at nanomolar levels . This suggests that 3-Amino-5-methylpyridin-2(1H)-one might interact with its targets in a similar manner, but further studies are required to confirm this.

Biochemical Pathways

Related compounds have been involved in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This might suggest potential involvement of this compound in similar biochemical pathways, but more research is needed to confirm this.

Pharmacokinetics

Related compounds such as 2-amino-3-methylpyridine have been studied in vitro using rat and rabbit hepatic preparations, where various metabolites were formed . This suggests that this compound might have similar pharmacokinetic properties, but further studies are required to confirm this.

Result of Action

Similar compounds have shown protein kinase inhibitory action , suggesting that this compound might have similar effects. More research is needed to confirm this.

Properties

IUPAC Name |

3-amino-5-methyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-2-5(7)6(9)8-3-4/h2-3H,7H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMWKBGTHYWHGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628117 |

Source

|

| Record name | 3-Amino-5-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52334-51-7 |

Source

|

| Record name | 3-Amino-5-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1291770.png)

![4-[3-(Benzyloxy)propyl]-1lambda~4~,4-thiazinan-1-one](/img/structure/B1291796.png)